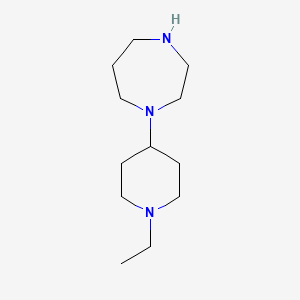

1-(1-Ethylpiperidin-4-yl)-1,4-diazepane

Description

1-(1-Ethylpiperidin-4-yl)-1,4-diazepane (CID 61057953) is a bicyclic amine compound comprising a piperidine ring substituted with an ethyl group at the 1-position and linked to a 1,4-diazepane moiety. Its molecular formula is C₁₂H₂₅N₃, with a molecular weight of 211.3 g/mol. The SMILES notation (CCN1CCC(CC1)N2CCCNCC2) and InChIKey (GCKRQIOWUMFJIF-UHFFFAOYSA-N) highlight its structural features, including the ethylpiperidine and diazepane rings . Predicted collision cross-section (CCS) values for its adducts range from 153.7 Ų ([M+H]⁺) to 161.6 Ų ([M+Na]⁺), suggesting moderate molecular size and polarity .

Propriétés

IUPAC Name |

1-(1-ethylpiperidin-4-yl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3/c1-2-14-9-4-12(5-10-14)15-8-3-6-13-7-11-15/h12-13H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKRQIOWUMFJIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)N2CCCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(1-Ethylpiperidin-4-yl)-1,4-diazepane can be synthesized through a multi-step process involving the formation of the piperidine ring followed by the construction of the diazepane ring. One common method involves the reaction of 1-ethylpiperidine with a suitable diazepane precursor under controlled conditions. The reaction typically requires the use of a strong base and a polar solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of 1-(1-Ethylpiperidin-4-yl)-1,4-diazepane may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the compound from reaction mixtures.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(1-Ethylpiperidin-4-yl)-1,4-diazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine or diazepane derivatives.

Applications De Recherche Scientifique

Chemistry: 1-(1-Ethylpiperidin-4-yl)-1,4-diazepane is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is studied for its potential as a ligand for various receptors. It is also used in the design of enzyme inhibitors and other bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for the design of drugs targeting specific biological pathways.

Industry: In the industrial sector, 1-(1-Ethylpiperidin-4-yl)-1,4-diazepane is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mécanisme D'action

The mechanism of action of 1-(1-Ethylpiperidin-4-yl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparaison Avec Des Composés Similaires

Comparison with Similar 1,4-Diazepane Derivatives

The pharmacological and physicochemical properties of 1,4-diazepane derivatives are highly dependent on substituent groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of 1,4-Diazepane Analogs

Pharmacological Activity

- Receptor Selectivity :

- Pyridinyl derivatives (e.g., 1-(pyridin-3-yl)-1,4-diazepane) bind nicotinic acetylcholine receptors (nAChRs) with high affinity, acting as agonists or modulators .

- The chlorophenyl-pyrazole analog exhibits 5-HT7 receptor (5-HT7R) antagonism, demonstrating efficacy in autism spectrum disorder models .

- Chlorophenyl-substituted compounds show antiparkinsonian effects, likely via dopamine receptor modulation .

- Target Compound’s Potential: The ethylpiperidine moiety may enhance blood-brain barrier penetration compared to aryl groups, suggesting unexplored CNS applications.

Physicochemical Properties

- In contrast, the ethylpiperidinyl group balances lipophilicity and polarity, as evidenced by its moderate CCS values .

- Thermal Stability: The antiparkinsonian compound 1-(4-chlorophenyl)-1,4-diazepane hydrochloride has a melting point of 172–173°C , indicating higher crystalline stability compared to non-salt forms.

Activité Biologique

1-(1-Ethylpiperidin-4-yl)-1,4-diazepane is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a piperidine ring and a diazepane moiety, which contribute to its pharmacological properties. The structural attributes of this compound suggest potential interactions with various biological targets.

Antimicrobial Activity

Research has indicated that compounds with similar piperidine structures exhibit antimicrobial properties. For instance, a study on 1,4-disubstituted piperidine derivatives showed promising activity against Plasmodium falciparum, the malaria-causing parasite. The most active derivatives demonstrated IC50 values in the nanomolar range, suggesting that modifications to the piperidine structure can enhance activity against resistant strains .

| Compound | IC50 (3D7) | IC50 (W2) | Selectivity Index |

|---|---|---|---|

| 12d | 13.64 nM | >100 nM | N/A |

| 13b | 4.19 nM | 13.30 nM | 26 |

| 12a | 11.6 nM | >100 nM | N/A |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. A study explored the efficacy of various piperidine derivatives as soluble epoxide hydrolase (sEH) inhibitors, which play a crucial role in inflammation pathways. The lead compound exhibited significant inhibition of sEH, leading to reduced levels of inflammatory markers such as COX-2 and TNF-α in animal models .

Anticancer Activity

Recent findings suggest that derivatives of piperidine can disrupt critical protein interactions in cancer cells. For example, compounds designed to inhibit c-Myc showed potent anticancer activity by inducing apoptosis in lung cancer cell lines. The efficacy of these compounds highlights the potential for 1-(1-Ethylpiperidin-4-yl)-1,4-diazepane derivatives in cancer therapy .

Case Study 1: Antimalarial Efficacy

In a controlled study, a series of piperidine derivatives were tested against chloroquine-sensitive and resistant strains of P. falciparum. The results indicated that specific structural modifications led to enhanced selectivity and potency against resistant strains, with one derivative achieving an IC50 value of 4.19 nM against the sensitive strain .

Case Study 2: Inhibition of Inflammatory Pathways

Another study evaluated the anti-inflammatory potential of piperidine derivatives by assessing their ability to inhibit NLRP3 inflammasome activation in macrophages. The results demonstrated that certain compounds significantly reduced pyroptosis, indicating their potential as therapeutic agents for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-(1-Ethylpiperidin-4-yl)-1,4-diazepane?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions between halide precursors and amines. For example, isopropylamine is commonly used as a catalyst, and reactions are carried out in polar aprotic solvents like DMF or acetonitrile. Post-reaction purification via column chromatography (e.g., alumina column with chloroform/methanol gradients) is critical to isolate the product in yields ranging from 38% to 53% . Key variables include reaction temperature (room temperature to 80°C), solvent choice, and stoichiometric ratios of reactants.

Q. How can spectroscopic techniques validate the structural integrity of 1-(1-Ethylpiperidin-4-yl)-1,4-diazepane?

- Methodological Answer :

- 1H NMR : Analyze chemical shifts in DMSO-d6 or CDCl3 for characteristic signals (e.g., δ 1.29–1.33 ppm for ethyl groups, δ 3.15–3.25 ppm for diazepane protons) .

- LCMS : Confirm molecular weight using [M+H]+ peaks (e.g., observed m/z 471.2 for ethyl-substituted derivatives) .

- Elemental Analysis : Validate purity by comparing calculated vs. experimental C, H, and N percentages (e.g., C 53.39% vs. theoretical 53.16% for chlorophenyl derivatives) .

Q. What purification strategies are effective for removing byproducts in diazepane derivatives?

- Methodological Answer : Normal-phase chromatography with methanol/ethyl acetate gradients (e.g., 20% methanol) is widely used . For hydrochloride salts, recrystallization from methanol/diethyl ether mixtures improves purity .

Advanced Research Questions

Q. How do conformational dynamics of 1-(1-Ethylpiperidin-4-yl)-1,4-diazepane influence its receptor binding?

- Methodological Answer : Computational modeling (e.g., molecular docking or DFT calculations) can predict interactions with targets like dopamine or serotonin receptors. For example, the compound's flexibility allows it to adopt multiple conformations, enhancing binding to GPCRs. Experimental validation via radioligand displacement assays (e.g., Ki values for D3 receptors) quantifies affinity .

Q. What experimental approaches resolve contradictions in synthesis yields across studies?

- Methodological Answer : Systematic optimization of reaction parameters (e.g., catalyst loading, solvent polarity) is essential. For instance, substituting isopropylamine with stronger bases like K2CO3 may improve yields in halogenated aryl reactions . Comparative analysis of NMR spectra and LCMS data from conflicting studies helps identify impurities or degradation products .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Methodological Answer :

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF3) on aryl rings to modulate receptor selectivity. For example, 3-(trifluoromethyl)phenyl analogs show higher 5-HT2A affinity .

- Diazepane Ring Modifications : Replace ethyl groups with cyclopropyl or benzyl moieties to alter pharmacokinetic properties (e.g., logP and metabolic stability) .

- Biological Assays : Use in vitro antimicrobial (MIC assays) or antiparkinsonian models (e.g., haloperidol-induced catalepsy) to prioritize candidates .

Q. What role does stereochemistry play in the biological activity of 1-(1-Ethylpiperidin-4-yl)-1,4-diazepane derivatives?

- Methodological Answer : Chiral resolution via HPLC with polysaccharide columns (e.g., Chiralpak AD-H) separates enantiomers. In vivo testing of isolated stereoisomers (e.g., COMPOUND 37 vs. COMPOUND 41) reveals differences in receptor binding and toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.